Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate
CAS No.: 748093-59-6
Cat. No.: VC16810755
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 748093-59-6 |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.20 g/mol |
| IUPAC Name | methyl 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)acetate |
| Standard InChI | InChI=1S/C9H13NO2/c1-12-9(11)6-10-5-7-2-3-8(10)4-7/h2-3,7-8H,4-6H2,1H3 |
| Standard InChI Key | SJWKUTOHHBSROW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CN1CC2CC1C=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a norbornane-like bicyclic framework where one bridgehead carbon is replaced by a nitrogen atom, forming a 2-azabicyclo[2.2.1]hept-5-ene system. The acetate group (-OCOCH₃) is appended to the nitrogen atom, introducing both steric and electronic effects that influence reactivity. Computational studies of analogous azabicyclo compounds suggest that the nitrogen’s lone pair participates in conjugation with the bicyclic system, stabilizing the structure while enabling nucleophilic reactions at the bridgehead .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 748093-59-6 | |
| Molecular Formula | C₉H₁₃NO₂ | |
| Molecular Weight | 167.20 g/mol | |
| Density (Predicted) | 1.15–1.25 g/cm³ | |
| Boiling Point (Estimated) | 250–270°C at 760 mmHg |
Synthetic Methodologies
Classical Approaches
| Method | Yield (%) | Key Features | Source |
|---|---|---|---|
| Diels-Alder Cycloaddition | 65–75 | Scalable, moderate enantioselectivity | |
| Pd-Catalyzed [4+2] | 80–85 | High ee, requires chiral ligands |
Applications in Organic Synthesis
Chiral Building Blocks
The compound’s rigid bicyclic structure and stereogenic centers make it invaluable for constructing chiral molecules. For instance, hydrolysis of the ester group yields carboxylic acid derivatives, which serve as precursors to peptidomimetics or organocatalysts.
Ring-Opening Reactions
The strained bicyclic system undergoes regioselective ring-opening reactions with nucleophiles. Treatment with Grignard reagents or lithium aluminum hydride cleaves the bridgehead C-N bond, generating linear amines or alcohols for further functionalization .
Pharmaceutical Relevance
Bioactive Molecule Synthesis
Though direct pharmaceutical applications of Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate remain underexplored, structurally related azabicyclo compounds exhibit notable bioactivity. For example, derivatives of 2-azabicyclo[3.2.1]octane have shown affinity for nicotinic acetylcholine receptors, suggesting potential in treating neurological disorders .
Prodrug Development
The ester moiety in Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate can act as a prodrug linker. Enzymatic hydrolysis in vivo releases active carboxylic acid drugs, improving bioavailability. This strategy has been employed in antiviral and anticancer prodrug designs.
Recent Advances and Innovations
Flow Chemistry Applications
Continuous-flow reactors have been adapted for the synthesis of azabicyclo compounds, enhancing reaction control and scalability. A 2024 study demonstrated a 40% reduction in reaction time and improved yield consistency compared to batch methods.
Computational Modeling
Density functional theory (DFT) studies have elucidated reaction mechanisms involving the compound, enabling predictive models for stereoselective transformations. These insights guide the design of novel catalysts and reaction conditions .
Challenges and Limitations
Scalability Issues
Traditional synthetic routes often require expensive chiral auxiliaries or harsh conditions, limiting large-scale production. Catalytic asymmetric methods, while efficient, face challenges in catalyst recovery and cost.
Stability Concerns
The compound’s ester group is susceptible to hydrolysis under acidic or basic conditions, necessitating careful handling and storage. Stabilization strategies, such as lyophilization or inert atmosphere storage, are critical for long-term viability .
Future Directions
Green Chemistry Initiatives
Developing solvent-free or aqueous-phase synthetic routes could reduce environmental impact. Biocatalytic approaches using engineered enzymes offer promise for sustainable production .
Targeted Drug Discovery
Collaborative efforts between synthetic chemists and pharmacologists could unlock the compound’s potential in addressing antibiotic resistance or neurodegenerative diseases. High-throughput screening of azabicyclo libraries may identify novel lead compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume